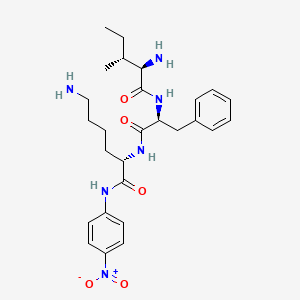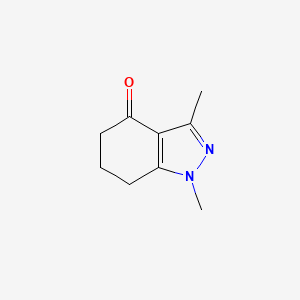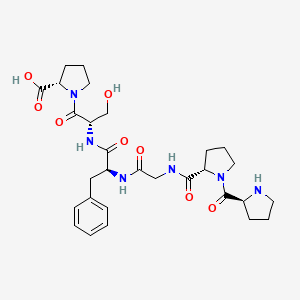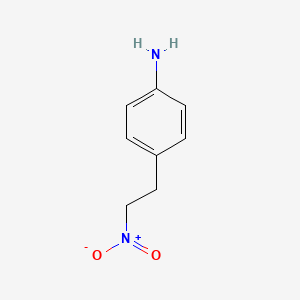
Ethyl cycloheptylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several papers describe the synthesis of cycloheptane derivatives through nickel-catalyzed cocyclization reactions. For instance, ethyl cyclopropylideneacetate is used as a starting material in a [3 + 2 + 2] cocyclization with terminal alkynes to produce cycloheptadiene derivatives in the presence of a nickel catalyst formed from Ni(cod)2 and PPh3 . Additionally, a similar nickel-catalyzed [3 + 2 + 2] cycloaddition is performed with heteroatom-substituted alkynes and 1,3-diynes, leading to the selective synthesis of heteroatom-substituted cycloheptadiene compounds . A [4+3] cycloaddition reaction is also reported, using ethyl cyclopropylideneacetate and 1,3-dienes to synthesize cycloheptene derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized cycloheptane derivatives are determined by the nature of the starting materials and the specific cocyclization or cycloaddition reactions they undergo. The introduction of electron-withdrawing groups, heteroatoms, or other substituents influences the reactivity and the resulting molecular structure of the cycloheptane derivatives .
Chemical Reactions Analysis
The papers describe various chemical reactions involving cycloheptane derivatives. For example, Schiff bases derived from ethyl 2-(2-aminoanilino)cyclohepta[b]pyrrole-3-carboxylate undergo cyclization and cycloaddition reactions to yield complex structures such as benzimidazoles and benzodiazepines . The reactivity of these compounds is further explored through reactions with iron(III) chloride, Pd–C, and dimethyl acetylenedicarboxylate (DMAD) .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl cycloheptylacetate are not directly discussed, the properties of related cycloheptane derivatives can be inferred. The presence of electron-withdrawing groups, heteroatoms, and other substituents in these molecules would affect their boiling points, solubility, stability, and reactivity. The high selectivity and yields reported in the synthesis of these compounds suggest that the physical and chemical properties are favorable for their isolation and purification .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Ethyl cycloheptylacetate's relevance is closely tied to the synthesis and functionalization of cycloheptene derivatives, a class of compounds with significant synthetic utility. For instance, nickel-catalyzed [4+3] cycloaddition reactions involving ethyl cyclopropylideneacetate with 1,3-dienes have been explored to provide new methods for synthesizing cycloheptene derivatives. These reactions highlight a mechanism that could be applicable to Ethyl cycloheptylacetate derivatives for generating complex cyclic structures, underscoring its potential in synthetic organic chemistry (Saito & Takeuchi, 2007).
Bioactive Compound Isolation
In the realm of natural product research, the structure of Ethyl cycloheptylacetate hints at its potential for modification into bioactive compounds. Research on mollusks from the Arabian Sea has led to the isolation of compounds with antioxidant and anti-inflammatory activities. While not directly involving Ethyl cycloheptylacetate, this work illustrates the importance of structural analogs in discovering new bioactive molecules with potential therapeutic applications (Chakraborty & Joy, 2019).
Catalytic Processes
Research into nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and alkynes has been pivotal in synthesizing cycloheptadiene derivatives. This catalytic process highlights the potential of Ethyl cycloheptylacetate in facilitating the construction of seven-membered rings, which are core structures in many natural and synthetic compounds of interest (Saito, Masuda, & Komagawa, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-cycloheptylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGWMNNCXEKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558889 |
Source


|
| Record name | Ethyl cycloheptylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cycloheptylacetate | |
CAS RN |
80246-70-4 |
Source


|
| Record name | Ethyl cycloheptylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)


![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)